N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide
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Overview
Description
N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 3,4-dimethoxyphenylamine: This can be synthesized from 3,4-dimethoxyaniline through a series of reactions including nitration, reduction, and diazotization.
Synthesis of tetrahydrothiophen-3-ylmethylamine: This involves the reaction of tetrahydrothiophene with formaldehyde and hydrogen cyanide, followed by reduction.
Formation of oxalamide: The final step involves the reaction of 3,4-dimethoxyphenylamine with tetrahydrothiophen-3-ylmethylamine in the presence of oxalyl chloride to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated derivatives with substituted methoxy groups.
Scientific Research Applications
N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Alteration of Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide
Uniqueness
N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-23-13-4-3-12(9-14(13)24-2)19-16(22)15(21)18-10-17(25-7-6-20)5-8-26-11-17/h3-4,9,20H,5-8,10-11H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZFXGIHSYTSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSC2)OCCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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